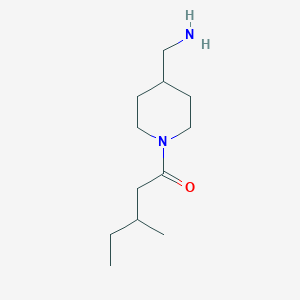

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

CAS No.: 1601096-48-3

Cat. No.: VC3114837

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1601096-48-3 |

|---|---|

| Molecular Formula | C12H24N2O |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one |

| Standard InChI | InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3 |

| Standard InChI Key | NGCLDMUNLJGEIT-UHFFFAOYSA-N |

| SMILES | CCC(C)CC(=O)N1CCC(CC1)CN |

| Canonical SMILES | CCC(C)CC(=O)N1CCC(CC1)CN |

Introduction

Chemical Structure and Properties

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is characterized by a piperidine ring substituted with an aminomethyl group at the 4-position, connected to a 3-methylpentan-1-one moiety. This structural arrangement contributes to its unique physicochemical properties and potential biological activities.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O |

| Molecular Weight | 212.33 g/mol |

| CAS Number | 1601096-48-3 |

| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one |

| InChI Key | NGCLDMUNLJGEIT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CC(=O)N1CCC(CC1)CN |

| Appearance | Crystalline solid |

| Purity | Typically ≥95% |

The compound contains two nitrogen atoms which can serve as hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor. The ketone functionality provides an additional hydrogen bond acceptor site, contributing to the compound's potential for molecular interactions.

Synthesis and Preparation Methods

Several synthetic approaches can be utilized to prepare 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one, drawing on established methodologies for similar piperidine derivatives.

General Synthetic Route

A common synthetic pathway involves the coupling of appropriately functionalized piperidine derivatives with activated acyl compounds. The general synthesis typically follows these steps:

-

Preparation of 4-(aminomethyl)piperidine or its protected derivative

-

Acylation with 3-methylpentanoyl chloride or an activated ester

-

Deprotection if necessary to reveal the primary amine

Specific Synthetic Approaches

Based on similar compounds reported in literature, the synthesis could be accomplished through methods analogous to those used for related piperidinyl ketones . One potential route leverages the reaction of 4-(aminomethyl)piperidine with 3-methylpentanoic acid using standard coupling reagents such as EDC/HOBt or DCC.

Another approach might involve the preparation of the 4-aminomethylpiperidine scaffold through reductive amination, as described for structurally similar compounds :

Table 2: Potential Synthetic Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis |

|---|---|

| 4-Piperidone monohydrate | Starting material for piperidine scaffold |

| Bis(trifluoroacetoxy)iodobenzene | Reagent for Curtius rearrangement to install amine |

| NaBH(OAc)₃ | Reducing agent for reductive amination |

| 3-Methylpentanoyl chloride | Acylating agent for introducing the acyl group |

| Boc₂O | Protecting group reagent for amine protection |

Biochemical and Pharmacological Properties

Research into the biological activity of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one suggests it may have specific biochemical interactions that could be therapeutically relevant.

Target Interactions

One significant potential target of this compound is Serine/threonine-protein kinase Chk1. This kinase plays a critical role in cell cycle regulation and DNA damage response, particularly at the G2/M checkpoint. Inhibition of Chk1 could disrupt these pathways, potentially leading to:

-

Altered cell cycle progression

-

Impaired DNA repair mechanisms

-

Modified cellular responses to genotoxic stress

Structure-Activity Relationships

The structural features of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one can be analyzed in comparison with related compounds to understand its potential activity profile. The aminomethyl substituent at the 4-position of the piperidine ring may confer specific binding properties, particularly through hydrogen bonding interactions with target proteins .

Similar piperidine derivatives have shown varying degrees of activity against neurotransmitter transporters and kinases, suggesting this compound may exhibit comparable pharmacological profiles .

Research Applications

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one has several potential applications in research settings.

Kinase Inhibition Studies

As a potential Chk1 inhibitor, this compound could serve as a valuable tool for studying cell cycle regulation and DNA damage response pathways. Researchers could utilize it to investigate:

-

G2/M checkpoint control mechanisms

-

DNA repair pathways in various cell types

-

Cancer cell sensitivity to DNA-damaging therapies

Structure-Based Drug Design

The compound's structural features make it a potential scaffold for medicinal chemistry efforts aimed at developing more selective kinase inhibitors. Through systematic modification of the core structure, researchers could develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Comparative Analysis with Related Compounds

Understanding the properties of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one in relation to similar compounds provides valuable insights into its potential applications and activities.

Comparison with Piperidine-Based Compounds

Several structurally related compounds provide a basis for comparison:

Table 3: Comparison with Related Compounds

The comparative analysis reveals that subtle structural modifications can significantly impact the biochemical properties and target selectivity of these compounds .

Chemical Reactivity and Stability

The chemical structure of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one suggests certain reactivity patterns that may be relevant to its handling, storage, and potential metabolism.

Functional Group Reactivity

The compound contains several reactive functional groups:

-

Primary amine (aminomethyl group): Susceptible to nucleophilic reactions, can form imines, amides, and participate in reductive amination

-

Tertiary amine (piperidine nitrogen): Can act as a base or nucleophile, and may undergo quaternization

-

Ketone group: Can participate in nucleophilic addition reactions, including reduction to alcohols and condensation reactions

Stability Considerations

The presence of both basic and nucleophilic centers suggests potential stability issues under certain conditions:

-

Acidic conditions may lead to protonation of the amines

-

Oxidizing conditions might affect the tertiary amine

-

The compound may be sensitive to moisture and air oxidation

-

Long-term storage should typically be under inert atmosphere and refrigerated conditions

Future Research Directions

Research involving 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is likely to evolve in several promising directions.

Medicinal Chemistry Optimization

Structure-activity relationship studies could lead to optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Specific modifications might include:

-

Substitution on the piperidine ring

-

Modification of the aminomethyl group

-

Variations in the acyl chain structure

-

Introduction of additional functional groups to enhance target interactions

Biological Pathway Elucidation

Further research into the specific biological pathways affected by this compound could yield valuable insights into cell cycle regulation and DNA damage response mechanisms. This might involve:

-

Detailed mechanistic studies of Chk1 inhibition

-

Exploration of effects on specific cancer cell lines

-

Investigation of combinatorial approaches with established therapies

-

Proteomic and transcriptomic analyses to identify additional targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume